N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The acetylated indole is coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and glycylglycine moieties may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific combination of an indole ring with acetyl and glycylglycine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[[2-[[2-(4-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
WYBSDMMWYNLRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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